molecular formula C8H6F4O2 B8240419 2-Fluoro-6-(trifluoromethoxy)benzylalcohol

2-Fluoro-6-(trifluoromethoxy)benzylalcohol

Cat. No.: B8240419
M. Wt: 210.13 g/mol
InChI Key: OPNZZIIDZANFRY-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

2-Fluoro-6-(trifluoromethoxy)benzylalcohol undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-6-(trifluoromethoxy)benzylalcohol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their unique pharmacokinetic properties.

    Industry: The compound is utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzylalcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of target proteins. These interactions can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

2-Fluoro-6-(trifluoromethoxy)benzylalcohol can be compared with other similar compounds, such as:

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNZZIIDZANFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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